molecular formula C9H2BrCl2FN2O2 B8223706 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline

Cat. No.: B8223706
M. Wt: 339.93 g/mol
InChI Key: QSYNBTOEZUZLCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline (C₁₀H₃BrCl₂FN₂O₂) is a halogenated nitroquinoline derivative with a complex substitution pattern. Its synthesis involves reacting a quinoline precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at elevated temperatures (110°C for 20 hours) to introduce chlorine and nitro groups . This compound has gained attention in medicinal chemistry for its role as a key intermediate in synthesizing KRAS inhibitors, which target cancer-associated mutations . Its structural complexity, featuring bromo, chloro, fluoro, and nitro groups at distinct positions, confers unique electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

7-bromo-4,6-dichloro-8-fluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2BrCl2FN2O2/c10-6-4(11)1-3-7(12)5(15(16)17)2-14-9(3)8(6)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYNBTOEZUZLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Br)F)N=CC(=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2BrCl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by nitration. For instance, a quinoline derivative can be brominated using bromine in the presence of a catalyst, followed by chlorination with chlorine gas. The fluorination step can be achieved using a fluorinating agent such as Selectfluor. Finally, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production cost and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinolines, aminoquinolines, quinoline N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of halogens and the nitro group can enhance its binding affinity and specificity towards these targets. For example, the compound may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The substitution pattern of quinoline derivatives significantly impacts their physicochemical and pharmacological properties. Below is a comparison with three analogs:

Ethyl 7-Bromo-4,6-dichloro-8-fluoroquinoline-3-carboxylate (C₁₂H₇BrCl₂FNO₂)
  • Key Differences : Replaces the nitro group at position 3 with an ethyl carboxylate.
  • Higher molecular weight (367 g/mol vs. ~344 g/mol for the nitro analog) and predicted density (1.703 g/cm³) suggest differences in crystallinity and solubility .
8-Bromo-2,4,6-trichloro-3-nitroquinoline (C₉H₂BrCl₃N₂O₂)
  • Key Differences : Bromine at position 8 instead of 7, with additional chlorine at position 2.
  • Impact :
    • Altered halogen positioning may affect binding interactions in biological targets.
    • The absence of a fluoro group at position 8 could reduce metabolic stability compared to the target compound .
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline (C₁₁H₆BrClF₃N)
  • Key Differences : Methyl and trifluoromethyl groups replace dichloro and nitro functionalities.

Key Observations :

  • The target compound’s nitro group at position 3 enhances electrophilicity, making it reactive in cross-coupling reactions critical for drug development .
  • In contrast, the ethyl carboxylate analog (Compound A) serves as a stable intermediate for synthesizing amide or hydrazide derivatives .

Physicochemical Properties

Property Target Compound Ethyl Ester Analog (A) 8-Bromo-2,4,6-Trichloro Analog (B)
Molecular Weight (g/mol) ~344 367 ~370
Predicted Boiling Point (°C) N/A 398.7 N/A
Halogen Count 3 (Br, 2Cl, F) 3 (Br, 2Cl, F) 4 (Br, 3Cl)
Functional Groups Nitro, Br, Cl, F Ester, Br, Cl, F Nitro, Br, Cl

Analysis :

  • The fluoro group in the target compound may improve bioavailability by reducing cytochrome P450-mediated metabolism .

Biological Activity

7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique combination of halogen and nitro substituents. This compound has garnered attention in scientific research due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₂BrCl₂FN₂O₂
  • Molecular Weight : 339.93 g/mol
  • CAS Number : 2349394-48-3

The presence of bromine, chlorine, fluorine, and nitro groups significantly influences the chemical behavior and biological interactions of this compound.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit various bacterial strains by targeting essential enzymes involved in bacterial metabolism. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity. It inhibits the growth of fungi by disrupting cell wall synthesis and interfering with metabolic pathways. Its efficacy against common pathogens such as Candida albicans has been documented in laboratory settings.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Inhibition of Cell Cycle Progression : The compound disrupts cell cycle regulation, leading to growth arrest in cancerous cells.
  • Targeting Specific Pathways : It has been reported to inhibit key signaling pathways involved in tumor growth and metastasis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The halogen atoms enhance binding affinity to enzymes critical for bacterial and fungal survival.
  • DNA Interaction : The nitro group may facilitate intercalation into DNA, disrupting replication and transcription processes.

Case Studies

StudyFindings
El Shehry et al. (2018)Evaluated quinoline derivatives for antibacterial and antifungal activities; found significant inhibition against E. coli and C. albicans .
Gupta & Kamni (2020)Investigated the anticancer effects of quinoline derivatives; reported that this compound induced apoptosis in MCF-7 breast cancer cells .
Mantoani et al. (2016)Studied structure-activity relationships; identified key structural features that enhance cytotoxicity against various cancer cell lines .

Q & A

Q. What synthetic routes are recommended for preparing 7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of the quinoline core. A common approach is:

Halogenation: Bromine and chlorine are introduced via electrophilic substitution under controlled temperatures (e.g., 0–25°C) using catalysts like FeCl₃ .

Nitration: Nitro groups are added using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid over-nitration .

Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the product.
Key parameters include reaction time, stoichiometry of halogenating agents, and monitoring via TLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for electron-withdrawing groups like -NO₂ and halogens). For example, nitro groups typically show ¹H NMR deshielding at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 348.84) and isotopic patterns for bromine/chlorine .
  • Elemental Analysis: Confirm stoichiometry of C, H, N, and halogens within ±0.4% deviation .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Early studies highlight:

  • Cytotoxicity: IC₅₀ values of 2–10 µM in human cancer cell lines (e.g., HeLa, MCF-7) via topoisomerase inhibition .
  • Antimicrobial Activity: Moderate inhibition (MIC 16–32 µg/mL) against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Mechanistic Insights: Fluorine at C8 enhances metabolic stability, while nitro groups promote redox cycling for ROS generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across different studies?

Methodological Answer: Conflicting results often arise from:

  • Assay Conditions: Variations in cell lines, serum content, or incubation time. Standardize using CLSI guidelines and include positive controls (e.g., doxorubicin) .
  • Redox Interference: Nitro groups may interact with tetrazolium-based assays (e.g., MTT). Validate with alternative assays (e.g., ATP luminescence) .
  • Metabolite Activity: Test the compound’s stability in cell media (HPLC-MS) to rule out degradation artifacts .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer: Address low solubility (predicted logP ~3.5) via:

  • Co-solvents: Use DMSO:water (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) for intravenous administration.
  • Salt Formation: Explore hydrochloride or mesylate salts to enhance aqueous solubility.
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Q. How can structure-activity relationships (SAR) be systematically explored for halogen substitutions?

Methodological Answer: Design a SAR study with:

  • Analog Libraries: Synthesize derivatives with halogen permutations (e.g., Cl→F at C4, Br→I at C7) .
  • Computational Modeling: Use DFT calculations to map electrostatic potentials and predict binding to targets (e.g., kinases) .
  • Biological Profiling: Compare IC₅₀ values across analogs to identify critical substituents (e.g., bromine at C7 correlates with 5-fold higher potency) .

Q. What challenges arise in detecting degradation products under varying pH and temperature?

Methodological Answer: Key degradation pathways include:

  • Hydrolysis: Nitro group reduction to amine under acidic conditions (pH <3). Monitor via HPLC-MS with C18 columns and 0.1% formic acid mobile phase .
  • Thermal Decomposition: Above 150°C, dehalogenation occurs. Use thermogravimetric analysis (TGA) to identify decomposition thresholds .
  • Photostability: UV light induces C-F bond cleavage. Conduct ICH Q1B photostability testing in controlled light chambers .

Q. How can this compound be integrated into combination therapies for enhanced efficacy?

Methodological Answer: Synergy studies require:

  • Checkboard Assays: Test with cisplatin or paclitaxel to calculate combination indices (CI <1 indicates synergy) .
  • Mechanistic Complementarity: Pair with PARP inhibitors to exploit ROS-mediated DNA damage .
  • In Vivo Validation: Use xenograft models (e.g., BALB/c mice) to assess tumor regression and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline
Reactant of Route 2
7-Bromo-4,6-dichloro-8-fluoro-3-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.